HMBOA D-glucoside, or 2-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine β-D-glucoside, is a naturally occurring compound belonging to the class of benzoxazinoids. It is characterized by its glucoside structure, where a β-D-glucopyranosyl moiety is linked to the aglycone, which is derived from benzoxazine. This compound plays a significant role in the chemical defense mechanisms of various plants, particularly in graminaceous species such as maize and wheat, where it contributes to their resistance against herbivory and pathogens .
These reactions are crucial for its metabolic pathways and interactions within plant systems.
The biological activity of HMBOA D-glucoside is notable for its role as a metabolite in mice and its involvement in plant defense mechanisms. It exhibits antimicrobial properties and acts as an insect deterrent. The aglycone form of HMBOA has been shown to possess phytotoxic effects against certain pathogens and pests, making it an important compound for agricultural applications . Additionally, it may influence plant growth and development through signaling pathways related to stress responses.
HMBOA D-glucoside can be synthesized through various methods:
HMBOA D-glucoside has several applications:
Interaction studies involving HMBOA D-glucoside have revealed its complex relationships with other biochemical compounds:
These interactions highlight its ecological significance beyond mere chemical properties.
Several compounds share structural or functional similarities with HMBOA D-glucoside:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| DIMBOA D-glucoside | Benzoxazinoid | Exhibits stronger insecticidal activity |
| HDMBOA D-glucoside | Benzoxazinoid | More potent against specific pathogens |
| 4-hydroxy-7-methoxy-benzoxazine | Hydroxamic acid | Different biological activity profile |
HMBOA D-glucoside is unique due to its specific glucosylation pattern and the balance of biological activities that contribute to both plant defense mechanisms and potential therapeutic applications. Its reactivity profile also distinguishes it from other similar compounds within the benzoxazinoid family .
HMBOA D-glucoside is characterized by a benzoxazinone backbone with a β-D-glucopyranosyl moiety attached at the 2-position. The compound has a molecular formula of C15H19NO9 and a molecular weight of 357.31 g/mol. It is also known by several synonyms including 2-O-Glucosyl-7-methoxy-1,4(2H)-benzoxazin-3-one, HMBOA beta-D-glucoside, and 2-Gmbo.
The compound can be identified using various standard chemical identifiers as presented in Table 1:
| Identifier Type | Value |
|---|---|
| CAS Number | 17622-26-3 |
| PubChem CID | 161229 |
| ChEBI ID | CHEBI:134457 |
| Molecular Formula | C15H19NO9 |
| Molecular Weight | 357.31 g/mol |
| IUPAC Name | 7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one |
HMBOA D-glucoside is composed of two main structural components:
The structure exhibits specific stereochemistry at the sugar moiety, which is crucial for its biological activity. The compound features multiple functional groups including hydroxyl groups, an ether linkage, and a lactam ring system.